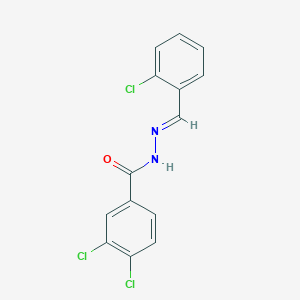
6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their diverse pharmacological properties, including local anesthetic, antiarrhythmic, anti-inflammatory, and analgesic activities. These properties arise from modifications to the pyrimidinone core and the introduction of polar/hydrophilic functionalities, such as the morpholinylmethyl group (Ranise et al., 1997).
Synthesis Analysis
The synthesis of similar derivatives involves various chemical reactions tailored to introduce specific substituents on the pyrimidinone ring, enhancing pharmacological profiles. For instance, Ranise et al. (1997) described the preparation of 6-thiosubstituted derivatives to evaluate the influence of alkyl substituents bearing polar/hydrophilic functionalities on pharmacological activity.
Molecular Structure Analysis
The molecular structure and antimicrobial activity of a closely related compound, "6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one," were determined, showing activity against various bacteria and fungi. Single crystal X-ray structure confirmed its S-alkylation, providing insights into the molecule's 3D arrangement and potential interaction with biological targets (Attia et al., 2014).
Chemical Reactions and Properties
The reactivity of similar pyrimidinone derivatives with amines has been studied, revealing the possibility of opening rings and substituting groups to form new compounds with varied biological activities. This adaptability underscores the chemical versatility of the pyrimidinone core, allowing for extensive modifications and optimizations (Yakubkene & Vainilavichyus, 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Applications
The synthesis of derivatives of "6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone" has been explored for potential imaging applications in diseases such as Parkinson's disease. For instance, the synthesis of [11C]HG-10-102-01, a derivative aimed at imaging LRRK2 enzyme in Parkinson's disease, showcases the compound's application in the development of PET agents. The target tracer was prepared with high radiochemical yield and purity, indicating its potential for biomedical imaging applications (Wang et al., 2017).
Antitumor and Antimicrobial Applications
A series of new morpholinylchalcones derived from "6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone" showed promising in vitro activity against human lung cancer and hepatocellular carcinoma cell lines. These findings suggest that the compound and its derivatives have potential as antitumor agents (Muhammad et al., 2017).
Additionally, the compound's derivatives have been evaluated for antimicrobial activity. For example, novel heterocyclic compounds containing a cyclopenta[d]thieno[2,3-b]pyridine moiety derived from "6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone" demonstrated promising antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Zaki et al., 2020).
Analgesic and Antiparkinsonian Activities
Research into thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, related to "6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone," has shown that these compounds possess good analgesic and antiparkinsonian activities. This suggests their potential use in developing treatments for pain management and Parkinson's disease (Amr et al., 2008).
Neuroprotective Applications
A novel synthetic derivative, compound D22, exhibited anti-inflammatory properties in microglial BV-2 cells and prevented neuroinflammation-mediated neuronal cell death. This indicates the compound's potential application in treating neurodegenerative diseases related to neuroinflammation (Kwon et al., 2012).
Eigenschaften
IUPAC Name |
6-hydroxy-5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c13-7-6(8(14)11-9(16)10-7)5-12-1-3-15-4-2-12/h1-5H2,(H3,10,11,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXZAFPIPPLYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)
![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)
![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)
![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)
![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)